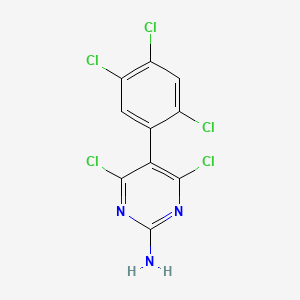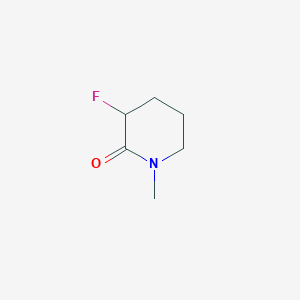
4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its pyrimidine ring structure substituted with multiple chlorine atoms, making it a significant molecule in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,5-trichlorobenzonitrile with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to modify the compound’s functional groups.
Major Products Formed: The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation or reduction can yield different derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: In chemistry, 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of antineoplastic and antimicrobial agents. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic or toxic effects.
Comparison with Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.
2,4,6-Trichloropyrimidine: A simpler pyrimidine compound with three chlorine atoms, used in various chemical syntheses.
5-(2,4-Dichlorophenyl)-4,6-dichloropyrimidine: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: 4,6-Dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further study and development.
Properties
Molecular Formula |
C10H4Cl5N3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,4,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-4-2-6(13)5(12)1-3(4)7-8(14)17-10(16)18-9(7)15/h1-2H,(H2,16,17,18) |
InChI Key |
ADIOHYYLIRPURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)




![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)

![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)


